3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a piperidine ring, a thiazolidinone ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative through cyclization reactions involving appropriate precursors.
Thiazolidinone Ring Formation: The thiazolidinone ring is formed by reacting the piperidine derivative with a thioamide and an aldehyde under specific conditions.
Methoxyphenyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures, such as piperidinones and spiropiperidines.
Thiazolidinone Derivatives: Compounds with thiazolidinone rings, such as thiazolidinediones.
Methoxyphenyl Compounds: Compounds with methoxyphenyl groups, such as methoxybenzaldehydes.
Uniqueness
3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H26N2O4S2 |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
(5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N2O4S2/c1-27-17-7-4-5-15(13-17)14-18-20(26)23(21(28)29-18)11-8-19(25)22-10-3-2-6-16(22)9-12-24/h4-5,7,13-14,16,24H,2-3,6,8-12H2,1H3/b18-14- |
InChI Key |
NWAUPQDGVZIJBR-JXAWBTAJSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3CCO |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3CCO |
Origin of Product |
United States |
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